3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one
Description
This compound features a 1,4-dihydroquinolin-4-one core substituted with an ethyl group at position 1, a methyl group at position 6, and a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl moiety.
Propriétés
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-25-13-18(20(26)17-12-14(3)6-11-19(17)25)22-23-21(24-28-22)15-7-9-16(10-8-15)27-5-2/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZDZYWMKVYCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Quinoline Core Construction: The quinoline core is often constructed via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene.
Final Coupling: The final step involves coupling the oxadiazole ring with the quinoline core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide is valuable in various scientific research fields:
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic synthesis.
- Biology The compound is studied for potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials like organic semiconductors and corrosion inhibitors.
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide has garnered interest in medicinal chemistry because of its potential biological activities. Research indicates that thiophene structures often interact with biological pathways related to inflammation and cancer. Thiophene derivatives can inhibit key enzymes involved in inflammatory processes, like IκB kinase (IKK), which plays a significant role in the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines.
Anticancer Properties
Studies have shown that thiophene-based compounds exhibit anticancer activity, including the inhibition of cell proliferation in various cancer cell lines. Structurally similar compounds have inhibited the growth of A431 vulvar epidermal carcinoma cells.
Anti-inflammatory Activity
Thiophene derivatives are recognized for their anti-inflammatory properties. The ability to inhibit the NF-κB pathway suggests that this compound may reduce inflammation by modulating cytokine production, which is crucial for developing treatments for chronic inflammatory diseases.
Chemical Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide can undergo several chemical reactions:
- Oxidation The hydroxyl group in the compound can be oxidized to form a carbonyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction The carboxamide group can be reduced to form an amine, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution The thiophene ring can undergo electrophilic substitution reactions using reagents like bromine or nitric acid under controlled conditions.
Research Findings
Recent studies highlight key findings regarding the biological activity of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of A431 cell growth |
| Anti-inflammatory Effects | Reduced TNF-alpha levels in treated cells |
| Mechanism of Action | Inhibition of NF-κB signaling pathway |
Pharmaceutical Development
Mécanisme D'action
The mechanism of action of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variation on the Oxadiazole-Attached Phenyl Ring
BG13965: 3-[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]-1-Ethyl-6-Methyl-1,4-Dihydroquinolin-4-One
- Key Differences : Replaces the 4-ethoxyphenyl group with a 4-bromophenyl substituent.
- Physicochemical Properties: Higher molecular weight (410.26 g/mol vs. ~377 g/mol for ethoxy analog) and increased lipophilicity (logP ~4.5 estimated) . Synthetic Accessibility: Bromine may facilitate cross-coupling reactions for further derivatization.
G607-0153: 3-[3-(4-Ethoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-6-Methylquinolin-4(1H)-One
- Key Differences: Lacks the 1-ethyl and dihydro groups on the quinoline core. Adds a methoxy group at position 3 of the phenyl ring.
- Solubility: Additional methoxy group increases polarity (polar surface area: 70.6 Ų) but retains moderate logP (4.0077) .
Core Structural Modifications
Patent Compound: 3-((3-(4-(2-(Isobutylsulfonyl)Phenoxy)-3-(Trifluoromethyl)Phenyl)-1,2,4-Oxadiazol-5-yl)Methyl)-5,5-Dimethyl-1-(2-Morpholinoethyl)Imidazolidine-2,4-Dione
- Key Differences: Incorporates a bulky imidazolidinedione-morpholinoethyl moiety and trifluoromethyl group.
- Impact: Lipophilicity and Bioavailability: Increased molecular complexity raises logP significantly, likely reducing aqueous solubility. Targeted Applications: Designed for specific binding (e.g., enzyme inhibition) due to sulfonyl and morpholino groups .
Heterocycle Comparison: Oxadiazole vs. Triazole
Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone)
- Key Differences : Replaces oxadiazole with triazole and introduces sulfonyl groups.
- Electronic Profile: Sulfonyl groups enhance electron-withdrawing effects, altering redox properties .
Research Implications
- Drug Design: The target compound’s dihydroquinolinone core and ethoxy group balance lipophilicity and solubility, making it a candidate for central nervous system targets.
- SAR Insights : Electron-donating groups on the phenyl ring (e.g., ethoxy) improve metabolic stability compared to bromine .
- Heterocycle Choice : Oxadiazoles offer superior rigidity and stability over triazoles, favoring prolonged biological activity .
Activité Biologique
The compound 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
his structure includes a quinoline core with an oxadiazole moiety and an ethoxyphenyl substituent, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole and quinoline structures exhibit significant anticancer activity. For instance, the compound has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The results demonstrated that it possesses cytotoxic effects with IC50 values indicative of its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it may target pathways related to apoptosis and cell cycle regulation. The presence of the oxadiazole ring is thought to enhance its interaction with biological targets due to its electron-withdrawing properties.
Case Studies
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of similar compounds, researchers synthesized derivatives of oxadiazole and evaluated their anticancer activity. The study found that modifications to the ethoxy group significantly influenced cytotoxicity. Compounds with larger or more lipophilic groups showed enhanced activity against cancer cell lines. This suggests that structural variations can be optimized for improved biological performance .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets involved in cancer progression. These studies indicated that the compound could effectively bind to proteins associated with tumor growth, supporting its potential as a therapeutic agent .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
